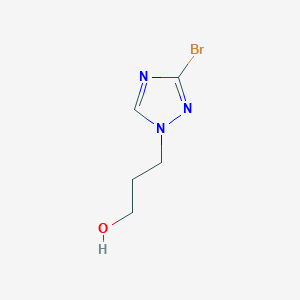

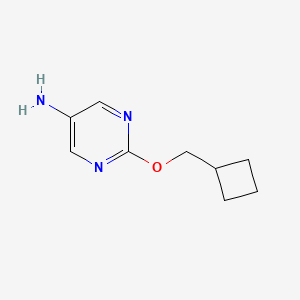

3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol

Übersicht

Beschreibung

The compound "3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol" is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of a bromo substituent and a propanol moiety suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This method has been employed to create a variety of 1,2,3-triazole derivatives, including those with a propanol moiety . The halogenated triazoles, such as those with a bromo substituent, have shown promising antifungal activity, indicating the potential for further modification and optimization in drug development .

Molecular Structure Analysis

Structural analysis of triazole derivatives, including those with a propanol group, has been conducted using various techniques such as X-ray crystallography and theoretical calculations like density functional theory (DFT) . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in a range of chemical reactions due to the presence of reactive functional groups. The triazole ring can act as a scaffold for further functionalization, and the hydroxyl group in the propanol moiety offers a site for reactions such as esterification or etherification . The halogen atom also provides an opportunity for nucleophilic substitution reactions, which can be exploited to create a diverse array of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a bromo substituent and a propanol group can affect properties such as solubility, boiling point, and melting point. Theoretical studies using DFT can predict global and local reactivity indexes, which are indicative of the compound's chemical behavior . Additionally, the antimicrobial and antifungal activities of these compounds suggest that they have significant potential as bioactive agents .

Relevant Case Studies

Several studies have evaluated the biological activities of triazole derivatives. For instance, halogen-substituted triazoles have demonstrated antifungal properties against Candida species . Other research has focused on the synthesis of triazole derivatives with potential fungicidal applications, showing promising results against common pathogens . These findings underscore the importance of triazole derivatives in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Synthesis of 1,2,3-Triazole Derivatives and Antifungal Evaluation : 1,2,3-Triazoles, including compounds like 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol, have been synthesized and evaluated for antifungal activities. One study reported the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, which showed promising antifungal properties against different Candida species (Lima-Neto et al., 2012).

Development of Fungicidal Agents : Another study focused on the synthesis of novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives as potential fungicides. These compounds exhibited excellent antifungal activities against common pathogens, suggesting their potential as effective fungicidal agents (Yu et al., 2009).

Antifungal Compounds Analogous to Fluconazole : Research on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showed high activity against Candida strains, comparable to established antifungals like Itraconazole and Fluconazole. This indicates the potential of these compounds as alternatives to current antifungal medications (Zambrano-Huerta et al., 2019).

Biological Activity Analysis

Evaluation of Acute Toxicity and Cytotoxicity : A study evaluated the toxic effects of compounds including 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol on various biological models. The results demonstrated low acute toxicity, suggesting the safe use of such compounds as fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).

Chemoenzymatic Synthesis and Biological Evaluation : The chemoenzymatic synthesis of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids, derived from compounds like 1-(1H-1,2,4-triazol-1-yl)propan-2-ol, was explored. These ionic liquids were tested against a wide range of microorganisms, highlighting their biological relevance (Borowiecki et al., 2013).

Miscellaneous Applications

Structural Analysis and Binding Mechanism Study : Research involving structural analysis of compounds like (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol provides insights into the binding mechanisms with biological receptors, aiding in drug design (Xu et al., 2016).

Physical and Chemical Property Assessment : The physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and its derivatives, including alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, were evaluated, providing valuable information for further applications in various fields (Tatyana et al., 2019).

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives can act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can participate in various synthetic reactions, potentially affecting a variety of biochemical pathways .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives have been shown to exhibit promising cytotoxic activity against certain cancer cell lines .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Eigenschaften

IUPAC Name |

3-(3-bromo-1,2,4-triazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQPWNAMDBIWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283382 | |

| Record name | 1H-1,2,4-Triazole-1-propanol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1630763-56-2 | |

| Record name | 1H-1,2,4-Triazole-1-propanol, 3-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-propanol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)

![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)

![2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3032326.png)

![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)

![[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B3032340.png)